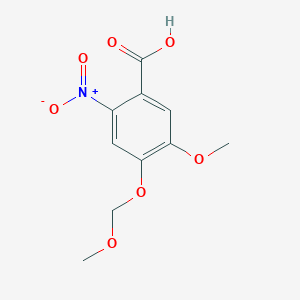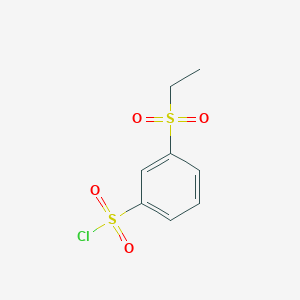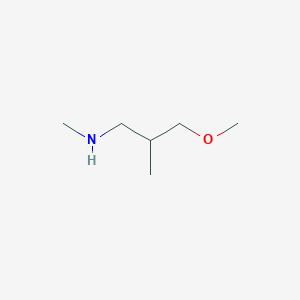
(3-Methoxy-2-methylpropyl)(methyl)amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of 3-Methoxyazetidines : A study by Stankovic et al. (2011) demonstrated the synthesis of 3-methoxy-3-methylazetidines through an unexpected aziridine to azetidine rearrangement, utilizing N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. This finding offered novel insights into the reactivity of related amines and provided a foundation for further synthetic applications (Stankovic et al., 2011).
Catalytic Amination Reactions : Research on catalytic amination of alcohols like 1-methoxy-2-propanol over various catalysts has been conducted, as presented by Bassili and Baiker (1990). Such studies highlight the potential for creating derivatives of (3-Methoxy-2-methylpropyl)(methyl)amine in various chemical reactions (Bassili & Baiker, 1990).
N-Methylation of Amines : A study by Su et al. (2016) on N-methylation of amines using methanol in a hydrogen-free system demonstrated the significance of such reactions in producing N-methyl amines, which are crucial in various industrial applications. This research is relevant to the modification and utilization of compounds like (3-Methoxy-2-methylpropyl)(methyl)amine (Su et al., 2016).
Pharmacological and Biological Studies
Monoamine Oxidase-B Inactivators : Ding and Silverman (1993) researched how the N-methylation of primary amines can transform reversible inhibitors of monoamine oxidase B into irreversible inhibitors. This study is significant for understanding the biological activity of methylated amines and their potential therapeutic applications (Ding & Silverman, 1993).
Substance P (NK1) Receptor Antagonist : CP-96,345, a compound structurally related to (3-Methoxy-2-methylpropyl)(methyl)amine, was identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This finding by Snider et al. (1991) highlights the potential for developing therapeutic agents from structurally similar compounds (Snider et al., 1991).
Safety And Hazards
Propiedades
IUPAC Name |
3-methoxy-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(4-7-2)5-8-3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVKKAMWOVLPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-2-methylpropyl)(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



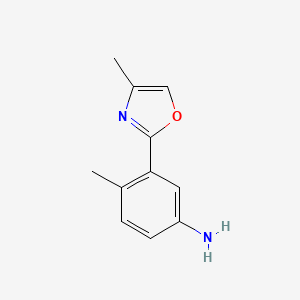
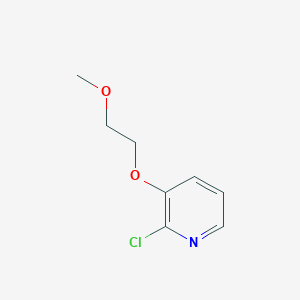

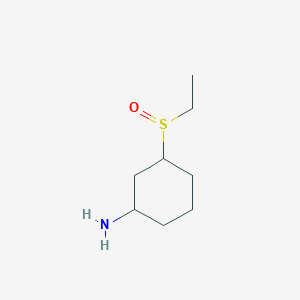
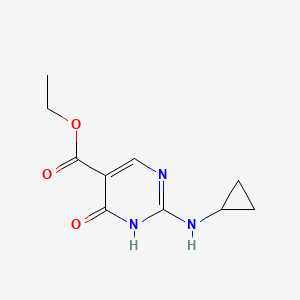
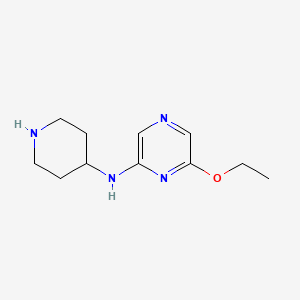
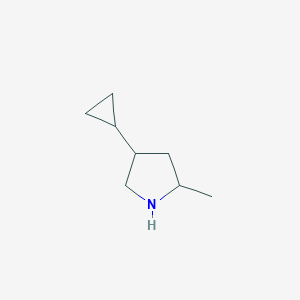
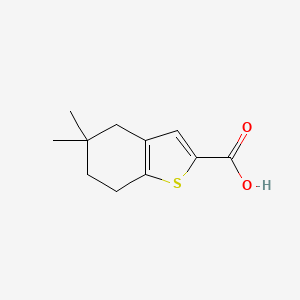
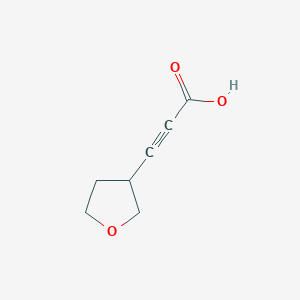
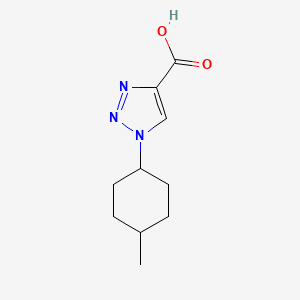
![2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B1427215.png)
